[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 58898-79-6
VCID: VC15973178
InChI: InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid

CAS No.: 58898-79-6

Cat. No.: VC15973178

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid - 58898-79-6

Specification

CAS No. 58898-79-6
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name 2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid
Standard InChI InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15)
Standard InChI Key RAZJJBCFHYGFOP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol . Its IUPAC name, 2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid, reflects the quinoline backbone fused with a ketone group at position 2 and an oxyacetic acid side chain at position 8. Key identifiers include:

PropertyValue
CAS No.58898-79-6
InChIKeyRAZJJBCFHYGFOP-UHFFFAOYSA-N
SMILESOC(COC1=CC=CC2C=CC(NC1=2)=O)=O
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area75.6 Ų

The planar quinoline system enables π-π stacking interactions, while the oxyacetic acid group enhances solubility in polar solvents . Computational models predict a logP (octanol-water partition coefficient) of 0.9, indicating moderate hydrophobicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves O-acylation of 8-hydroxyquinolin-2(1H)-one with acetic anhydride in the presence of triethylamine as a base. The reaction proceeds in acetonitrile at room temperature, yielding the target compound with minimal side products:

8-Hydroxyquinolin-2(1H)-one+Acetic anhydrideEt3NCH3CN[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid\text{8-Hydroxyquinolin-2(1H)-one} + \text{Acetic anhydride} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_3\text{CN}} \text{[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid}

Key parameters:

  • Solvent: Acetonitrile (polar aprotic)

  • Temperature: 20–25°C

  • Yield: ~70–80% (estimated from analogous reactions)

Industrial Scalability

Industrial production remains underexplored, but potential strategies include:

  • Continuous-flow reactors to optimize heat and mass transfer.

  • Catalyst screening (e.g., DMAP) to enhance acylation efficiency.

  • Crystallization techniques for high-purity isolation.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide or m-chloroperbenzoic acid generates quinoline N-oxide derivatives, which exhibit enhanced electrophilicity.

  • Reduction: Sodium borohydride reduces the ketone group to form 1,2,3,4-tetrahydroquinoline derivatives, altering ring aromaticity.

Nucleophilic Substitution

The electron-deficient quinoline ring facilitates substitution at position 8. For example:

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid+R-NH28-Amino-substituted derivatives\text{[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid} + \text{R-NH}_2 \rightarrow \text{8-Amino-substituted derivatives}

These derivatives are explored as kinase inhibitors in drug discovery.

Scientific Research Applications

Medicinal Chemistry

The compound inhibits receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, by binding to their ATP pockets. In vitro studies show IC₅₀ values in the nanomolar range for cancer cell lines.

Material Science

Its planar structure enables use as a ligand in metal-organic frameworks (MOFs), enhancing catalytic activity in cross-coupling reactions .

Agricultural Chemistry

Derivatives exhibit herbicidal activity by disrupting plant tyrosine metabolism, though commercial formulations remain under development.

Comparison with Analogous Compounds

CompoundKey DifferencesBiological Activity
2-Oxo-1,2-dihydroquinoline-4-carboxylic acidCarboxylic acid at position 4Weaker kinase inhibition
4-Hydroxy-2-quinoloneHydroxyl at position 4Antibacterial properties

The 8-oxyacetic acid group in [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid confers superior binding affinity to RTKs compared to analogues.

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